molecular formula C16H10N4O B11851605 3,4-Dihydro-4-oxo-3-(4-quinazolinyl)quinazoline CAS No. 5190-53-4

3,4-Dihydro-4-oxo-3-(4-quinazolinyl)quinazoline

Cat. No.: B11851605
CAS No.: 5190-53-4
M. Wt: 274.28 g/mol
InChI Key: JPCWLCXKAFKRCB-UHFFFAOYSA-N
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Description

4H-[3,4’-Biquinazolin]-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused bicyclic structure, which consists of two quinazoline rings connected through a nitrogen atom. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[3,4’-Biquinazolin]-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with orthoformates or aldehydes, followed by cyclization to form the quinazolinone ring system. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4H-[3,4’-Biquinazolin]-4-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4H-[3,4’-Biquinazolin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4H-[3,4’-Biquinazolin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler analog with a single quinazoline ring.

    4H-isoquinoline-1,3-dione: Another heterocyclic compound with a similar structure but different ring fusion.

Uniqueness

4H-[3,4’-Biquinazolin]-4-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of two quinazoline rings connected through a nitrogen atom enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

5190-53-4

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

3-quinazolin-4-ylquinazolin-4-one

InChI

InChI=1S/C16H10N4O/c21-16-12-6-2-4-8-14(12)19-10-20(16)15-11-5-1-3-7-13(11)17-9-18-15/h1-10H

InChI Key

JPCWLCXKAFKRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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